molecular formula C12H15NO4 B1280930 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 41143-95-7

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B1280930
CAS No.: 41143-95-7
M. Wt: 237.25 g/mol
InChI Key: OCPCZCANFUBIEX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

A simple and convenient synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are noteworthy:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit the activity of certain enzymes such as catechol-O-methyltransferase (COMT), which is significant in the treatment of Parkinson’s disease. This inhibition can lead to increased levels of catecholamines in the brain, potentially alleviating symptoms associated with this neurodegenerative disorder .
  • Antiviral Properties : In vitro studies have shown that derivatives of tetrahydroisoquinoline can act as inhibitors against viral polymerases. This suggests potential applications in developing antiviral medications .

Therapeutic Potential

The therapeutic implications of this compound are diverse:

  • Parkinson’s Disease Treatment : Due to its role as a COMT inhibitor, this compound may serve as a promising candidate for treating Parkinson's disease. Its ability to modulate neurotransmitter levels could enhance dopaminergic signaling in patients .
  • Antibacterial Applications : The compound has shown potential in inhibiting New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. This positions it as a candidate for developing new antibacterial agents .

Case Studies

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Fülöp et al. (2023)Diastereoselective SynthesisAchieved high yields for enantiomers using kinetic resolution methods .
Wu et al. (2023)Enzymatic DeracemizationDemonstrated effective deracemization using D-amino acid oxidase as a biocatalyst .
MDPI Research (2023)Antiviral PropertiesReported inhibitory effects on viral polymerases indicating potential antiviral applications .

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as:

The presence of methoxy groups and the carboxylic acid moiety in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Biological Activity

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (commonly referred to as DMTHIQ) is a compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Chemical Formula : C12_{12}H15_{15}NO4_4
  • Molecular Weight : 237.255 g/mol
  • IUPAC Name : 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • CAS Number : Not Available

Antiviral Properties

Research indicates that DMTHIQ exhibits antiviral activity by inhibiting the polymerase acidic (PA) endonuclease domain of influenza viruses. This suggests its potential as a therapeutic agent in treating influenza infections .

Inhibition of Enzymatic Activity

DMTHIQ has been shown to effectively inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial pathogens. This inhibition could make DMTHIQ a candidate for developing new antibacterial agents .

Neuroprotective Effects

The compound is also noted for its neuroprotective properties. It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which may be beneficial in treating neurodegenerative diseases such as Parkinson’s disease. This mechanism is particularly relevant given the role of COMT in dopamine metabolism .

Synthesis and Derivatives

The synthesis of DMTHIQ has been achieved through several methods, including the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These synthetic routes allow for the production of both enantiomers of the compound, which may exhibit differing biological activities .

Study on Antiviral Activity

In a study published in Molecules, DMTHIQ was evaluated for its ability to inhibit influenza virus replication. The results demonstrated significant antiviral activity at low concentrations, indicating its potential use in antiviral drug development .

Inhibition of NDM-1

A separate study highlighted DMTHIQ's capacity to inhibit NDM-1 effectively, showcasing its potential role in combating antibiotic resistance. The compound was tested against various bacterial strains known to express this enzyme, with promising results .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of influenza PA endonuclease
Antibiotic ResistanceInhibition of NDM-1
NeuroprotectionCOMT inhibition (potential treatment for Parkinson's disease)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how can purity be validated?

  • Methodology :

  • Step 1 : Use high-throughput screening (HTS) to evaluate reaction conditions (e.g., solvent polarity, temperature, catalysts) for alkylation or carboxylation of the tetrahydroisoquinoline scaffold .
  • Step 2 : Employ column chromatography or recrystallization for purification, with purity assessment via HPLC (≥95% purity threshold) .
  • Step 3 : Validate structural integrity using NMR (1H/13C) and FT-IR spectroscopy, focusing on methoxy and carboxylic acid functional groups .

Q. How can researchers characterize the coordination chemistry of this compound with metal ions?

  • Methodology :

  • Potentiometry : Determine stability constants for metal complexes (e.g., Ni(II), Cu(II)) by titrating the ligand against standardized metal solutions under controlled pH .
  • UV-VIS Spectroscopy : Monitor d-d transition bands to infer geometry (e.g., octahedral vs. square planar) and ligand-field effects .
  • Solution Calorimetry : Quantify thermodynamic parameters (ΔH, ΔG) to assess binding affinity trends .

Advanced Research Questions

Q. How does alkyl chain length at the 1-position influence biological activity in tetrahydroisoquinoline derivatives?

  • Methodology :

  • Synthetic Strategy : Prepare analogs with C1–C17 alkyl chains via reductive amination or alkyl halide coupling .
  • Bioactivity Screening :
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate chain length with IC50 values .
  • Antimicrobial Activity: Perform agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify chain-length-dependent MIC thresholds .

Q. What computational approaches are suitable for predicting the stereoelectronic effects of substituents on this compound’s reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways for functionalization (e.g., methylation at the 3-position) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide rational design of analogs .

Q. How can contradictory data on metal-complex stability be resolved in different solvent systems?

  • Methodology :

  • Controlled Replication : Repeat experiments under identical conditions (pH, ionic strength, solvent) to isolate variables .
  • Comparative Analysis : Use statistical tools (e.g., ANOVA) to evaluate discrepancies in stability constants reported for aqueous vs. non-aqueous systems .
  • Advanced Spectroscopy : Apply X-ray crystallography to resolve ambiguities in coordination geometry .

Q. Experimental Design & Theoretical Frameworks

Q. What theoretical frameworks guide the design of tetrahydroisoquinoline-based enzyme inhibitors?

  • Methodology :

  • Conceptual Basis : Link studies to enzyme inhibition theories (e.g., competitive vs. allosteric) and structure-activity relationship (SAR) principles .
  • Experimental Validation :
  • Kinetic Assays: Measure Michaelis-Menten parameters (Km, Vmax) to classify inhibition type .
  • Mutagenesis Studies: Identify critical binding residues via site-directed mutagenesis of target enzymes .

Q. How should researchers address challenges in synthesizing enantiomerically pure derivatives?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate (S)- or (R)-enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation or cyclization reactions .

Q. Data Analysis & Validation

Q. What statistical methods are recommended for analyzing SAR datasets with high variability?

  • Methodology :

  • Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality and identify key structural descriptors (e.g., logP, polar surface area) .
  • Machine Learning : Train random forest models to predict bioactivity from molecular fingerprints .

Q. How can researchers validate the reproducibility of cytotoxicity data across independent studies?

  • Methodology :

  • Interlaboratory Comparisons : Share standardized protocols (e.g., cell passage number, incubation time) via collaborative networks .
  • Meta-Analysis : Aggregate published IC50 values and assess heterogeneity using Cochrane’s Q-test .

Q. Safety & Compliance

Q. What safety protocols are critical when handling tetrahydroisoquinoline derivatives in aqueous/organic media?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to hydrochloride salts or reactive intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional hazardous waste guidelines .

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPCZCANFUBIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480500
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41143-95-7
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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